molecular formula C9H19NO3S B12812595 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol

3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol

Cat. No.: B12812595
M. Wt: 221.32 g/mol
InChI Key: AZMKQMVEUGDGDV-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol is an organic compound with a unique structure that includes an amino group, a methylsulfonyl group, and a cyclopentanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol can be achieved through several synthetic routes. One common method involves the asymmetric cycloaddition of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and subsequent hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include the use of chiral inducers to ensure the formation of the desired enantiomer, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral inducer in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. The presence of both the amino and sulfonyl groups, along with the cyclopentanol ring, provides a versatile platform for various chemical transformations and biological interactions.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

3-amino-1-(3-methylsulfonylpropyl)cyclopentan-1-ol

InChI

InChI=1S/C9H19NO3S/c1-14(12,13)6-2-4-9(11)5-3-8(10)7-9/h8,11H,2-7,10H2,1H3

InChI Key

AZMKQMVEUGDGDV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC1(CCC(C1)N)O

Origin of Product

United States

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